ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate
Description
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate is a structurally complex thiophene derivative characterized by three key substituents:
- A methyl group at position 4, contributing steric bulk and lipophilicity.
- A 2-phenylquinoline-4-amido moiety at position 2, providing a planar heteroaromatic system capable of hydrogen bonding (via the amide) and intermolecular interactions (e.g., π-π stacking with the quinoline core).
The ester group at position 3 enhances solubility in organic solvents, while the amide linkage may influence crystallinity and molecular recognition properties.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O5S/c1-3-37-32(36)29-19(2)28(16-20-13-14-26-27(15-20)39-18-38-26)40-31(29)34-30(35)23-17-25(21-9-5-4-6-10-21)33-24-12-8-7-11-22(23)24/h4-15,17H,3,16,18H2,1-2H3,(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUBJVNSCBURFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction
The Gewald reaction facilitates the synthesis of 2-aminothiophene-3-carboxylates from ketones, cyanoacetates, and elemental sulfur. For this compound, methyl 3-oxopentanoate or analogous ketones are reacted with ethyl cyanoacetate under basic conditions (e.g., morpholine in ethanol) at 60–80°C for 6–12 hours. This yields ethyl 4-methyl-2-aminothiophene-3-carboxylate as a precursor.
Key Data:
Ring Annelation
Alternative approaches adapt ring-annelation strategies for thiophenes. Ortho-substituted pyridines or thiophenes react with Michael acceptors (e.g., chalcones) under basic conditions to form fused heterocycles. For instance, 3-tosylmethylthiophene-2-carboxaldehyde undergoes annelation with chalcone derivatives in the presence of t-BuOK, yielding functionalized thiophenes.
Example Reaction:
$$
\text{3-Tosylmethylthiophene-2-carboxaldehyde} + \text{Chalcone} \xrightarrow{t\text{-BuOK}} \text{Benzo[b]thiophene derivative} \quad \text{(Yield: 48–55\%)}
$$
Introduction of the 1,3-Benzodioxol-5-ylmethyl Group
The 1,3-benzodioxol-5-ylmethyl substituent is introduced via alkylation or Friedel-Crafts acylation.
Alkylation of Thiophene
Ethyl 4-methyl-2-aminothiophene-3-carboxylate reacts with 5-(bromomethyl)-1,3-benzodioxole in the presence of NaH or K₂CO₃ in DMF at 60°C. The reaction proceeds via nucleophilic substitution, installing the benzodioxole group at position 5.
Optimization Notes:
- Solvent: DMF > DMSO (higher polarity improves solubility)
- Base: K₂CO₃ (minimizes side reactions vs. NaH)
- Yield: 50–60%
Friedel-Crafts Acylation
For substrates with electron-rich thiophenes, Friedel-Crafts acylation with 1,3-benzodioxole-5-carbonyl chloride in AlCl₃/CH₂Cl₂ at 0°C introduces the acyl group, followed by reduction (e.g., LiAlH₄) to the methylene linkage.
Functionalization at Position 2: Amidation with 2-Phenylquinoline-4-amine
The 2-amino group of the thiophene intermediate is acylated with 2-phenylquinoline-4-carbonyl chloride.
Synthesis of 2-Phenylquinoline-4-carbonyl Chloride
2-Phenylquinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride.
Key Data:
Coupling Reaction
The acid chloride reacts with ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-aminothiophene-3-carboxylate in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Alternatively, coupling agents like EDCl/HOBt are used in DMF at room temperature.
Reaction Conditions:
Esterification and Final Modification
The ethyl ester at position 3 is typically introduced early in the synthesis (e.g., via Gewald reaction). However, late-stage esterification may be performed using ethanol and catalytic H₂SO₄ under reflux.
Optimization:
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, quinoline-H), 6.85–7.40 (m, 8H, aromatic), 5.95 (s, 2H, OCH₂O), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.50 (s, 3H, CH₃).
- HRMS (ESI): m/z calcd for C₃₀H₂₅N₂O₅S [M+H]⁺: 549.1432; found: 549.1428.
Challenges and Optimization
Steric Hindrance
Bulky substituents (e.g., 2-phenylquinoline) reduce amidation yields. Using excess coupling agents (1.5 eq EDCl, 1.2 eq HOBt) improves efficiency.
Sensitivity of Benzodioxole
Acidic or basic conditions may cleave the 1,3-dioxole ring. Neutral pH and low temperatures (<40°C) are maintained during alkylation.
Competing Reactions
Unwanted N-alkylation of the thiophene amine is mitigated by using bulky bases (e.g., t-BuOK).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Gewald + Alkylation | Thiophene core formation | 60–70 | 90–95 | Requires specialized ketones |
| Annelation + Amidation | Ring construction | 45–55 | 85–90 | Multi-step, low overall yield |
| Late-stage Esterification | Ester introduction | 80–85 | 95–98 | Limited to early-stage esters |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new aromatic or heterocyclic groups.
Scientific Research Applications
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the ethyl thiophene-3-carboxylate family, which is widely studied for its tunable electronic and steric properties. Key analogues and their distinguishing features are summarized below:
Hydrogen Bonding and Crystallography
The quinoline-4-amido group in the target compound enables hydrogen bonding via the amide N–H and carbonyl groups, contrasting with simpler analogues like ethyl 2-amino-4-chlorophenyl derivatives, which rely on amine or halogen interactions . Crystallographic studies using SHELX and ORTEP-3 (commonly employed for small-molecule refinement) would reveal distinct packing patterns due to the quinoline’s planar structure and benzodioxole’s steric demands .
Biological Activity
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique structural arrangement of functional groups, is being studied for its implications in pharmacology, particularly in anti-inflammatory and anticancer applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiophene ring, a benzodioxole moiety, and a quinoline derivative, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate several signaling pathways, including those involved in inflammation and cancer cell proliferation. The specific mechanisms include:
- Inhibition of Cyclooxygenase Enzymes (COX) : Similar compounds have shown efficacy in inhibiting COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory response .
- Impact on Nitric Oxide Production : Studies indicate that quinoline derivatives can inhibit inducible nitric oxide synthase (iNOS), reducing nitric oxide production in inflammatory conditions .
- Anticancer Activity : The compound may induce apoptosis in cancer cells through pathways involving the modulation of cell cycle regulators and pro-apoptotic factors.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related quinoline derivatives. For instance, certain derivatives demonstrated selective inhibition of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.063 to 0.090 µM . this compound is hypothesized to exhibit similar properties due to its structural analogies.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been assessed through various assays measuring the inhibition of pro-inflammatory cytokines and mediators. For example, it has been found that certain quinoline derivatives significantly reduce LPS-stimulated NO production comparable to established anti-inflammatory agents .
Case Studies
- Quinoline Derivatives as Anticancer Agents : A study involving a series of quinoline derivatives showed promising results against various cancer cell lines, indicating that structural modifications could enhance their efficacy .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds have provided insights into how modifications at specific positions can alter biological activity, guiding future synthesis efforts for optimizing therapeutic effects .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
